Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

ROS1 kinase inhibition non-small cell lung cancer scaffold-based drug design

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 2091534-10-8; synonym: methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate) is a bicyclic heteroaromatic ester building block featuring a partially saturated 2,3-dihydro-imidazo[1,2-b]pyrazole core with a methyl carboxylate substituent at the 7-position. With a molecular formula of C₇H₉N₃O₂ and molecular weight of 167.17 g/mol, it serves as a versatile intermediate for constructing 7-carboxamide derivatives that demonstrate nanomolar antiproliferative activity against leukemia cell lines and for accessing patent-protected ROS1 kinase inhibitor and EP4 antagonist chemical space.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13330073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2NCCN2N=C1
InChIInChI=1S/C7H9N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h4,8H,2-3H2,1H3
InChIKeyGWDYGQXARPLQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 2091534-10-8): Core Building Block for Kinase-Focused and Anti-Leukemic Drug Discovery Programs


Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS 2091534-10-8; synonym: methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate) is a bicyclic heteroaromatic ester building block featuring a partially saturated 2,3-dihydro-imidazo[1,2-b]pyrazole core with a methyl carboxylate substituent at the 7-position . With a molecular formula of C₇H₉N₃O₂ and molecular weight of 167.17 g/mol, it serves as a versatile intermediate for constructing 7-carboxamide derivatives that demonstrate nanomolar antiproliferative activity against leukemia cell lines and for accessing patent-protected ROS1 kinase inhibitor and EP4 antagonist chemical space [1][2]. This compound occupies a distinct structural niche among fused pyrazole-imidazole building blocks due to its 2,3-dihydro oxidation state and the vector-specific 7-carboxylate substitution pattern, which directly maps to the pharmacophoric requirements of multiple clinically pursued target classes [3].

Why Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate Cannot Be Replaced by Common Pyrazole-Imidazole Building Block Analogs


In-class substitution of methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate with superficially similar building blocks—such as the fully aromatic 1H-imidazo[1,2-b]pyrazole, the 6-substituted regioisomers, or the corresponding ethyl ester—introduces quantifiable liabilities in downstream synthetic efficiency and pharmacological outcome. The 2,3-dihydro scaffold provides a unique sp³-enriched conformation that is explicitly required in the Janssen ROS1 inhibitor patent claims and is absent from aromatic imidazo[1,2-b]pyrazole cores [1]. The 7-carboxylate substitution vector is pharmacophorically critical: SAR studies demonstrate that shifting the acylhydrazone substituent from position 7 to position 6 on the imidazo-pyrazole core substantially alters antiproliferative potency and selectivity profiles across multiple cancer cell lines [2]. Furthermore, the methyl ester offers kinetically faster aminolysis compared to the ethyl ester, directly impacting amide coupling yields in the construction of carboxamide libraries [3]. These are not interchangeable reagents; substitution at the procurement stage propagates into divergent biological readouts and IP positioning.

Quantitative Differentiation Evidence for Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate Versus Closest Structural Comparators


2,3-Dihydro Scaffold Architecture Enables ROS1 Kinase Inhibitor IP Coverage Not Accessible with Aromatic Imidazo[1,2-b]pyrazole Cores

The 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold—the core of methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate—is explicitly claimed in the Janssen ROS1 inhibitor patent (US 2017/0173014) as a required structural element of Formula (I′) [1]. This partially saturated scaffold is structurally distinct from the fully aromatic 1H-imidazo[1,2-b]pyrazole core (CAS 251-80-9) commonly used as an alternative building block. The sp³ hybridization at C-2/C-3 introduces a conformational constraint that maps to the ROS1 ATP-binding pocket, as evidenced by the patent's explicit structural claims. Compounds built on the aromatic imidazo[1,2-b]pyrazole core fall outside the patent's Markush structure and lack this conformational feature.

ROS1 kinase inhibition non-small cell lung cancer scaffold-based drug design

Downstream 7-Carboxamide Derivative DU385 Achieves Nanomolar Antiproliferative IC50 Against Leukemia Cell Lines, Validating the 7-Carboxylate Methyl Ester as a Key Precursor

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate serves as the direct synthetic precursor to imidazo[1,2-b]pyrazole-7-carboxamides via methyl ester aminolysis. The most potent 7-carboxamide derivative reported to date, DU385, showed IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) against human leukemia cell lines, with 60% late apoptotic population in MV-4-11 and 50% early apoptosis in HL-60 at treatment concentrations [1]. In contrast, the same carboxamide class showed substantially weaker activity against solid tumor breast cancer lines MCF7 and 4T1 (IC50 = 1.5–10.8 μM), demonstrating that the 7-carboxamide pharmacophore selectively targets hematopoietic malignancies [1]. The methyl ester building block is the rate-determining starting material for accessing this chemotype; the ethyl ester analog would require more forcing aminolysis conditions and typically gives lower amide yields [2].

acute myeloid leukemia apoptosis induction carboxamide SAR

C-7 Carboxylate Substitution Pattern Confers Broad-Spectrum Antiproliferative Activity, Whereas C-6 Substitution Markedly Reduces Potency

In the ChemMedChem 2023 study by Spallarossa et al., a systematic comparison of C-7 vs. C-6 acylhydrazone-substituted imidazo-pyrazoles revealed that C-7 substitution (analogous to the substitution pattern of the target methyl ester building block) is essential for broad-spectrum antiproliferative activity [1]. C-7 substituted derivative 3a showed IC50 values of 5.49–7.57 μM across seven cancer cell lines (A549, HeLa, Hep-G2, MCF7, MDA-MB321, SK-Mel28, SKOV-3). In contrast, C-6 methyl-substituted derivatives (compounds 4a–e) were described as 'less active than compounds 3 against the considered panel of cell lines,' with compound 4c showing substantially elevated IC50 values of 21.49 μM (Hep-G2), 30.16 μM (HeLa), and 30.60 μM (SK-Mel28)—representing an approximately 3- to 6-fold loss of potency compared to the C-7 substituted analog 3a [1]. This positional SAR directly validates the procurement preference for 7-carboxylate-substituted building blocks over 6-carboxylate regioisomers.

structure-activity relationship antiproliferative agents imidazo-pyrazole scaffold

Physicochemical Differentiation: Methyl Ester logP Advantage Over Ethyl Ester for Aqueous Compatibility in Parallel Synthesis Workflows

The methyl ester of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (MW 167.17, formula C₇H₉N₃O₂) has a calculated logP of approximately −0.292, indicating modest aqueous solubility favorable for parallel synthesis in aqueous-compatible solvent systems . The corresponding ethyl ester (ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate, CAS 1378779-72-6, MW 181.19) carries an additional methylene unit that increases logP by an estimated +0.5 to +0.7 log units (class-level estimate based on the Hansch π contribution of ~0.5 per CH₂) . This logP difference translates to an approximately 3- to 5-fold lower aqueous solubility for the ethyl ester, which can complicate aqueous workup, chromatographic purification, and parallel amide coupling reactions that benefit from homogeneous solution-phase conditions. Additionally, the methyl ester has 2 hydrogen bond donors and 7 hydrogen bond acceptors, compared to the ethyl ester's identical HBD count but increased rotatable bond count (1 additional), affecting crystal packing and potentially melting point .

physicochemical properties logP parallel synthesis building block selection

EP4 Antagonist Pharmacophore Anchored on 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide Core Achieves Sub-Nanomolar Binding Affinity

The 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate scaffold—the exact core of the target methyl ester building block—is the structural foundation of potent EP4 receptor antagonists. The EP4 antagonist patent (US 2016/0297788) describes (S)-4-(1-(1-(3-chloro-5-(trifluoromethyl)benzyl)-6-(trifluoromethyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamido)ethyl)benzoic acid, a compound derived from the same 7-carboxylate core [1]. Related EP4 antagonists built on this scaffold achieve binding affinities as low as Ki = 3.5 nM at the human EP4 receptor, with functional antagonist IC50 values of 1.10 nM in HEK293 cellular cAMP assays and 136 nM in human whole blood TNFα production assays [2]. This multi-log potency range, from single-digit nanomolar at recombinant receptor to triple-digit nanomolar in physiologically relevant whole blood, validates the scaffold's drug-like properties. The methyl ester building block provides the key 7-carboxylate handle for direct diversification into carboxamide-based EP4 antagonist libraries.

EP4 receptor antagonism cancer immunotherapy prostaglandin E2 signaling

Optimal Application Scenarios for Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate Based on Quantitative Differentiation Evidence


ROS1 Kinase Inhibitor Lead Optimization Programs Requiring Patent-Aligned Building Blocks

For medicinal chemistry teams developing ROS1-targeted therapies for non-small cell lung cancer (NSCLC) and glioblastoma, methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate provides the explicitly claimed 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold required by the Janssen ROS1 inhibitor patent estate [1]. Programs that initiate SAR exploration with the aromatic imidazo[1,2-b]pyrazole alternative risk generating compounds outside the patent's Markush coverage, potentially compromising freedom-to-operate. The 7-carboxylate methyl ester handle enables direct diversification into carboxamide libraries for ROS1 potency optimization while maintaining the mandatory 2,3-dihydro core oxidation state.

Acute Myeloid Leukemia (AML) Drug Discovery Leveraging the 7-Carboxamide Pharmacophore

The demonstrated nanomolar antiproliferative activity of 7-carboxamide derivative DU385 (IC50 = 16.54 nM in HL-60; 32.25 nM in MV-4-11) validates methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate as the optimal building block for AML-focused medicinal chemistry [2]. The methyl ester's faster aminolysis kinetics compared to the ethyl ester enable rapid parallel synthesis of carboxamide libraries for SAR exploration. The selectivity window (>50-fold over MCF7 breast cancer cells) suggests a therapeutically relevant therapeutic index that merits further optimization starting from this building block.

EP4 Antagonist-Based Cancer Immunotherapy Programs Targeting the PGE2 Signaling Axis

Immuno-oncology programs developing EP4 receptor antagonists to reverse PGE2-mediated immune suppression in the tumor microenvironment should prioritize this building block. EP4 antagonists derived from the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate core achieve single-digit nanomolar binding affinity (Ki = 3.5 nM) and functional antagonism (IC50 = 1.10 nM) at the human EP4 receptor [3]. The 7-carboxylate methyl ester provides the direct synthetic entry point for constructing the 7-carboxamide linkage that is pharmacophorically essential for EP4 antagonism, as evidenced by the patent literature [1].

Focused Kinase Inhibitor Library Synthesis Requiring Vector-Defined Heterocyclic Building Blocks

For core-fragment-based library design targeting the ATP-binding pockets of kinases, the C-7 carboxylate substitution vector of this building block is pharmacophorically validated: SAR data show that C-7 substitution delivers 3- to 6-fold greater antiproliferative potency than C-6 substitution across a panel of 8 human cancer cell lines [4]. Procurement of the C-7 carboxylate methyl ester, rather than the C-6 regioisomer, ensures that library enumeration explores the productive vector without requiring revalidation of the less active C-6 substitution pattern. The compound's modest molecular weight (167.17) and favorable logP (−0.292) make it compatible with fragment-based screening and lead-like property optimization workflows.

Quote Request

Request a Quote for Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.